![molecular formula C11H18N3O5P B14348002 3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) CAS No. 91747-69-2](/img/structure/B14348002.png)
3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) is a chemical compound that features a piperidine ring, a phosphoryl group, and two oxazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the piperidine and oxazolidinone rings can interact with biological molecules, potentially inhibiting enzymes or modulating biochemical pathways .
Comparison with Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.
Oxazolidinone derivatives: These compounds contain the oxazolidinone ring and are known for their antibacterial properties.
Uniqueness: 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications .
Properties
CAS No. |
91747-69-2 |
|---|---|
Molecular Formula |
C11H18N3O5P |
Molecular Weight |
303.25 g/mol |
IUPAC Name |
3-[(2-oxo-1,3-oxazolidin-3-yl)-piperidin-1-ylphosphoryl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H18N3O5P/c15-10-13(6-8-18-10)20(17,12-4-2-1-3-5-12)14-7-9-19-11(14)16/h1-9H2 |
InChI Key |
ARUMDGNCVLOXRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P(=O)(N2CCOC2=O)N3CCOC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


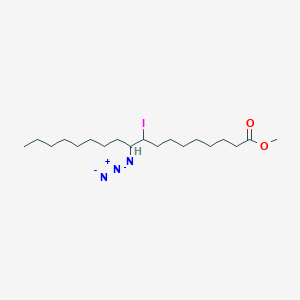
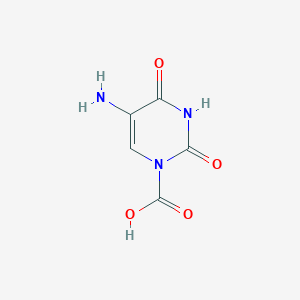
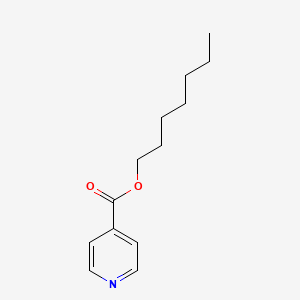


![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
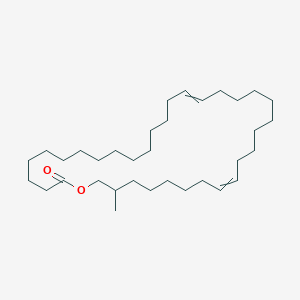
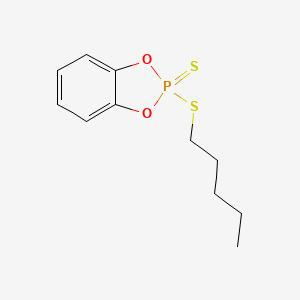
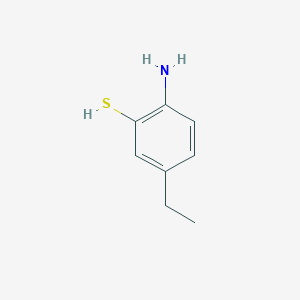

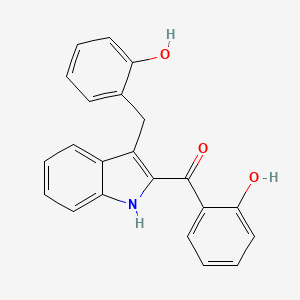


![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
